2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting with the preparation of the triazole and quinazoline precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid, with catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production time . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinazoline moieties, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used in studies exploring the inhibition of enzymes and receptors, such as c-Met and VEGFR-2, which are targets for cancer therapy.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active sites of these proteins, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . Molecular docking studies have shown that the compound can form stable complexes with these targets, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
What sets 2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide apart is its dual functionality, combining the properties of both triazole and quinazoline moieties. This dual nature allows it to interact with multiple molecular targets, potentially overcoming drug resistance seen with single-target agents .
Biological Activity
2,4-Dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are recognized for their diverse biological activities and are extensively studied in medicinal chemistry for potential therapeutic applications. This specific compound features a triazole ring fused to a quinazoline structure, which may enhance its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of the compound is C28H27N5O3 with a molecular weight of approximately 481.56 g/mol. The synthesis involves multiple steps that typically require careful control of reaction conditions and the use of specific reagents to achieve the desired molecular structure. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is believed to be mediated through interactions with various biological targets. Similar compounds in the quinazoline family have shown significant binding affinity and selectivity for targets involved in cancer pathways and inflammatory responses. The presence of both triazole and quinazoline moieties may contribute to enhanced activity against specific enzymes or receptors involved in disease processes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess significant cytotoxic effects against various cancer cell lines. In studies involving related triazole derivatives, compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in colon carcinoma and breast cancer cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
47f | HCT-116 | 6.2 |
47e | T47D | 43.4 |
47f | T47D | 27.3 |
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been evaluated. In peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharides (LPS), certain triazole derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that modifications in the quinazoline structure can enhance anti-inflammatory properties .
Case Studies
- Study on Triazole Derivatives : A study focused on synthesizing new 1,2,4-triazole derivatives containing propanoic acid moieties found that some derivatives exhibited low toxicity while effectively reducing TNF-α production by up to 60% at specific concentrations .
- Antimicrobial Activity : Another investigation into triazole derivatives demonstrated their activity against Gram-positive and Gram-negative bacterial strains. The presence of certain substituents was crucial for enhancing antibacterial efficacy .
Properties
IUPAC Name |
2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-19(2)16-29-25(34)22-13-14-23-24(15-22)33-27(31(26(23)35)17-20-9-5-3-6-10-20)30-32(28(33)36)18-21-11-7-4-8-12-21/h3-15,19H,16-18H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCSJGYKKQHLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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